tert-Butyl(3-ethynylphenoxy)dimethylsilane
Description
tert-Butyl(3-ethynylphenoxy)dimethylsilane is a silicon-based protecting group reagent featuring a tert-butyldimethylsilyl (TBS) moiety attached to the oxygen atom of a 3-ethynyl-substituted phenol. The ethynyl group (-C≡CH) at the para position of the aromatic ring confers unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions (e.g., Sonogashira coupling) .
The TBS group enhances steric protection of the phenolic oxygen, improving stability during synthetic transformations. Its applications span pharmaceutical intermediates, polymer chemistry, and materials science, where the ethynyl group serves as a versatile handle for further functionalization.
Properties
CAS No. |
163233-08-7 |
|---|---|
Molecular Formula |
C14H20OSi |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
tert-butyl-(3-ethynylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
InChI Key |
VWUNVRNUCNQTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(3-ethynylphenoxy)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-ethynylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for tert-Butyl(3-ethynylphenoxy)dimethylsilane are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-ethynylphenoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenoxy group can be reduced under specific conditions to yield phenolic derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .
Major Products Formed
Major products formed from these reactions include carbonyl compounds, phenolic derivatives, and substituted silanes. These products have various applications in organic synthesis and material science .
Scientific Research Applications
tert-Butyl(3-ethynylphenoxy)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl(3-ethynylphenoxy)dimethylsilane involves its ability to undergo various chemical transformations. The ethynyl group can participate in cycloaddition reactions, while the phenoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and material science .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs of tert-Butyl(3-ethynylphenoxy)dimethylsilane and their distinguishing features:
Reactivity and Stability
- Electronic Effects: The ethynyl group in tert-Butyl(3-ethynylphenoxy)dimethylsilane is electron-withdrawing, polarizing the aromatic ring and increasing the acidity of the phenolic proton compared to ethyl- or methoxy-substituted analogs .
- Steric Protection : The TBS group offers moderate steric protection, less robust than tert-butyldiphenylsilyl (TBDPS) but more easily cleaved under mild acidic conditions (e.g., HF·pyridine) .
- Functionalization Potential: The ethynyl group allows regioselective reactions (e.g., Sonogashira coupling) unavailable to chloropropoxy or ethylphenoxy analogs .
Spectral Data Comparison
Key NMR shifts for representative compounds:
- tert-Butyl(3-ethynylphenoxy)dimethylsilane (hypothetical): Expected ¹H NMR: δ 7.3–7.1 (aromatic H), 3.0 (C≡CH), 0.9 (t-Bu), 0.1 (Si(CH₃)₂).
- tert-Butyl(2-(4-ethylphenoxy)ethoxy)dimethylsilane : ¹H NMR: δ 7.12–7.06 (aromatic H), 4.03–3.94 (OCH₂), 2.58 (CH₂CH₃), 0.91 (t-Bu), 0.10 (Si(CH₃)₂).
- (Z)-tert-Butyl(1-(3-chlorophenyl)pent-1-enyloxy)dimethylsilane :
- ¹H NMR: δ 7.47–7.22 (aromatic H), 5.18 (CH=), 1.02 (t-Bu), -0.05 (Si(CH₃)₂).
Biological Activity
tert-Butyl(3-ethynylphenoxy)dimethylsilane is a silane compound with potential applications in various fields, including materials science and medicinal chemistry. Its unique structure allows for diverse chemical reactions, particularly in polymer synthesis and functionalization. This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and potential therapeutic applications.
The molecular formula of tert-butyl(3-ethynylphenoxy)dimethylsilane is . It features a tert-butyl group, an ethynyl phenoxy moiety, and two dimethylsilyl groups. The presence of the ethynyl group allows for further functionalization through click chemistry, making it a versatile building block in polymer chemistry.
Biological Activity Overview
The biological activity of tert-butyl(3-ethynylphenoxy)dimethylsilane has been investigated primarily in the context of its derivatives and their applications in drug delivery systems and polymeric materials. Here are some key findings:
1. Polymer Functionalization
Research indicates that tert-butyl(3-ethynylphenoxy)dimethylsilane can be used to synthesize alkyne-functionalized polymers. These polymers exhibit enhanced properties suitable for biomedical applications, such as drug delivery systems due to their ability to undergo further modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Case Study 1: Polymer Synthesis and Characterization
A study demonstrated the synthesis of a polymer using tert-butyl(3-ethynylphenoxy)dimethylsilane as a monomer. The resulting polymer exhibited a high degree of substitution (93%) with alkyne units, which facilitated subsequent functionalization with biologically active molecules . This method illustrates the potential for creating targeted drug delivery systems.
Case Study 2: Biocompatibility Assessment
Another investigation assessed the biocompatibility of polymers synthesized from silanes similar to tert-butyl(3-ethynylphenoxy)dimethylsilane. The study found that these polymers had low cytotoxicity against human cell lines, indicating their potential for use in biomedical applications .
Data Table: Biological Activity Summary
| Property | Finding |
|---|---|
| Molecular Formula | C₁₃H₁₈O₁Si |
| Polymerization Yield | 99% yield in polymer synthesis |
| Degree of Substitution | 93% alkyne units |
| Cytotoxicity | Low against human cell lines |
| Potential Applications | Drug delivery systems, anticancer agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
